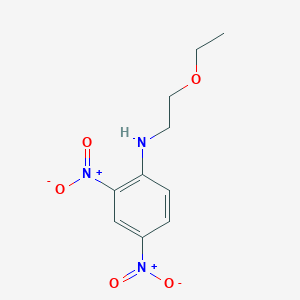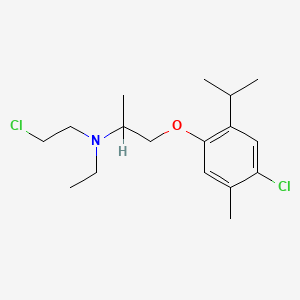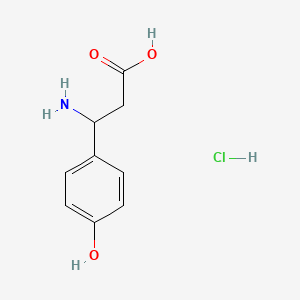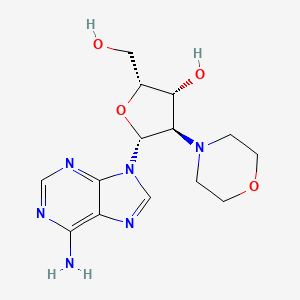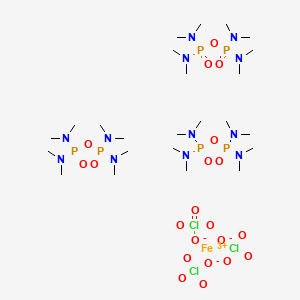
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is a coordination compound that features iron in the +3 oxidation state This compound is notable for its unique ligand environment, which includes three octamethylpyrophosphoramide ligands The triperchlorate anions balance the charge of the iron center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate typically involves the reaction of iron(III) salts with octamethylpyrophosphoramide ligands in an appropriate solvent. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired coordination complex. The triperchlorate anions are introduced to balance the charge of the iron center.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for larger volumes, ensuring the purity of reagents, and implementing efficient purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate can undergo various chemical reactions, including:
Oxidation and Reduction: The iron center can participate in redox reactions, changing its oxidation state.
Substitution: Ligands can be replaced by other coordinating molecules under specific conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like sodium borohydride for reduction reactions. Substitution reactions may involve ligands such as phosphines or amines.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(IV) complexes, while reduction reactions may produce iron(II) complexes.
Applications De Recherche Scientifique
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Studied for its potential role in biological systems, particularly in mimicking the behavior of iron-containing enzymes.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.
Industry: Utilized in materials science for the development of new materials with unique magnetic and electronic properties.
Mécanisme D'action
The mechanism by which Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate exerts its effects involves the coordination of the iron center with the ligands, which stabilizes the iron in the +3 oxidation state. The compound can interact with various molecular targets, including enzymes and other proteins, through coordination and redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(acetylacetonato)iron(III): Another iron(III) coordination compound with acetylacetonate ligands.
Tris(bipyridine)iron(II) chloride: An iron(II) coordination compound with bipyridine ligands.
Uniqueness
Iron(3+), tris(octamethylpyrophosphoramide)-, triperchlorate is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. The octamethylpyrophosphoramide ligands provide a unique steric and electronic environment around the iron center, influencing its reactivity and stability.
Propriétés
Numéro CAS |
15614-06-9 |
|---|---|
Formule moléculaire |
C24H72Cl3FeN12O21P6 |
Poids moléculaire |
1212.9 g/mol |
Nom IUPAC |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;iron(3+);triperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.3ClHO4.Fe/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;3*2-1(3,4)5;/h3*1-8H3;3*(H,2,3,4,5);/q;;;;;;+3/p-3 |
Clé InChI |
PZPFUICPLMMYJO-UHFFFAOYSA-K |
SMILES canonique |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



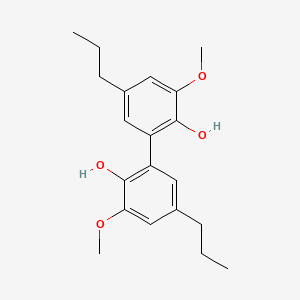
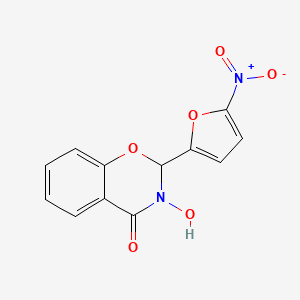

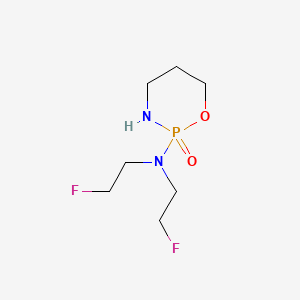
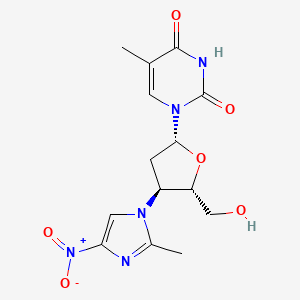
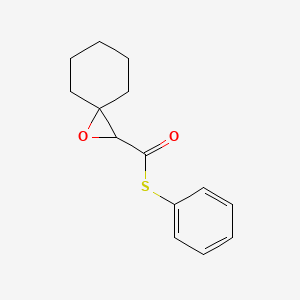
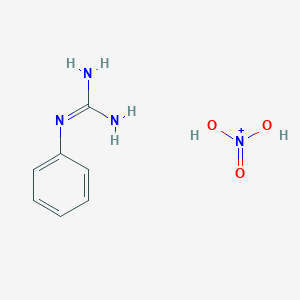
![(R)-(+)-2-[Bis(3,5-dimethylphenyl)hydroxymethyl]pyrrolidine](/img/structure/B12808911.png)
